![molecular formula C21H28Cl2F2N2 B12219099 Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride](/img/structure/B12219099.png)
Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride
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Overview
Description
Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride typically involves the reaction of 1-(3,4-difluorophenyl)piperazine with 3-phenylpropyl bromide under basic conditions. The reaction is carried out in the presence of a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
Dopamine Transporter Affinity
Research indicates that this piperazine derivative exhibits significant binding affinity to the dopamine transporter (DAT). Variations in substituents at specific positions on the phenylpropyl side chain have been shown to influence this affinity:
- C2 Series : Substituents in the S-configuration enhance DAT affinity.
- C3 Series : The steric effects of substituents do not significantly affect DAT binding .
This characteristic makes it a candidate for developing treatments aimed at conditions like Parkinson's disease or schizophrenia, where dopamine dysregulation is a key factor.
Serotonin Transporter Interaction
The compound also interacts with the serotonin transporter (SERT), which is crucial for mood regulation. The balance between DAT and SERT affinities can be pivotal in designing drugs that minimize side effects associated with selective serotonin reuptake inhibitors (SSRIs) and other psychotropic medications .
Cognitive Enhancement
Studies have suggested that piperazine derivatives may facilitate learning and memory processes. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s, where cognitive deficits are prevalent .
Structure-Activity Relationships
The structure-activity relationship (SAR) of this compound has been explored extensively:
Substituent Position | Effect on DAT Affinity | Effect on SERT Affinity |
---|---|---|
C2 | Enhanced with lone pair | Variable |
C3 | Minimal impact | Variable |
This table summarizes how modifications to the compound can lead to different pharmacological profiles, allowing for targeted drug design.
Case Study 1: Dopamine Transporter Binding
In a comparative study of various analogs, it was found that certain substitutions led to increased selectivity for DAT over SERT. For instance, derivatives with fluoro-substituted groups showed enhanced binding capabilities, suggesting a pathway for developing more effective treatments for dopamine-related disorders .
Case Study 2: Cognitive Enhancement
A study published in PubMed highlighted the potential of piperazine derivatives in preventing cognitive decline associated with dementia. The researchers noted significant improvements in memory tasks among subjects treated with these compounds .
Mechanism of Action
The mechanism of action of piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is known to affect neurotransmitter systems, particularly those involving dopamine and serotonin.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Difluorophenyl)piperazine
- 1-[2-(benzhydryloxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride
Uniqueness
Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other similar compounds, it has shown promising results in preliminary studies, particularly in its potential therapeutic applications.
Biological Activity
Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Piperazine, 1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)-, dihydrochloride , exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a piperazine core substituted with a 3,4-difluorophenyl group and a 3-phenylpropyl moiety. This structural configuration is believed to influence its biological activity significantly.
Biological Activity Overview
The biological activity of this piperazine derivative has been investigated in various studies, revealing its potential in multiple therapeutic areas:
- Anthelmintic Activity : A study demonstrated that piperazine dihydrochloride effectively targets Ascaris suum, achieving over 99% efficacy in reducing parasite load at a dosage of 200 mg/kg in animal models .
- Neurotransmitter Modulation : Research on similar piperazine derivatives indicates that they can affect neurotransmitter levels in the brain. For instance, one study noted that doses of 50-250 mg/kg led to transient increases in dopamine levels in specific brain regions, although higher doses resulted in decreased levels .
- Anticancer Potential : Recent investigations into phenylpiperazine derivatives have shown promising anticancer activity. Compounds with similar structures exhibited enhanced cytotoxicity against cancer cells while demonstrating lower toxicity to healthy cells .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Dopaminergic System Interaction : The modulation of dopamine and norepinephrine turnover suggests potential applications in treating neurological disorders. The compound may enhance dopaminergic signaling at certain dosages while inhibiting it at higher concentrations .
- Antimicrobial Properties : Some studies indicate that piperazine derivatives may possess antimicrobial activities, enhancing their utility in treating infections .
Case Studies and Research Findings
Several research findings highlight the compound's efficacy and safety profile:
- Efficacy Against Helminths :
- Neurotoxicity Reports :
- Toxicological Assessments :
Comparative Efficacy Table
Study Focus | Dosage (mg/kg) | Efficacy (%) | Observations |
---|---|---|---|
Anthelmintic Activity | 200 | 99-100 | Effective against Ascaris suum |
Neurotransmitter Modulation | 50-250 | Variable | Transient increase in dopamine; dose-dependent effects |
Long-term Toxicity | Up to 450 | N/A | No adverse effects; liver/kidney damage at higher doses |
Properties
Molecular Formula |
C21H28Cl2F2N2 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
1-[2-(3,4-difluorophenyl)ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C21H26F2N2.2ClH/c22-20-9-8-19(17-21(20)23)10-12-25-15-13-24(14-16-25)11-4-7-18-5-2-1-3-6-18;;/h1-3,5-6,8-9,17H,4,7,10-16H2;2*1H |
InChI Key |
DUVXQOZYSVJTBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCC3=CC(=C(C=C3)F)F.Cl.Cl |
Origin of Product |
United States |
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